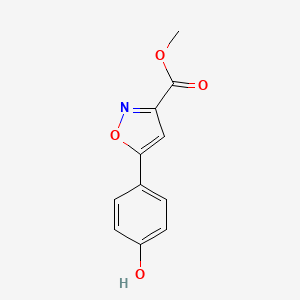
5-(4-羟基苯基)异恶唑-3-羧酸甲酯
描述
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.2 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
科学研究应用
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
作用机制
Target of Action
The primary targets of “Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets via different mechanisms
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound are still under investigation .
Pharmacokinetics
It is known that the compound is a white to yellow solid , suggesting that it may have good bioavailability
Action Environment
It is known that the compound should be stored at room temperature , suggesting that it is stable under normal environmental conditions.
生化分析
Biochemical Properties
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .
Cellular Effects
The effects of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves specific interactions with amino acid residues in the active site of the target proteins. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing their activity and altering metabolic flux. These interactions can lead to changes in metabolite levels and affect overall cellular metabolism. The compound’s role in these pathways highlights its potential impact on metabolic regulation .
Transport and Distribution
Within cells and tissues, Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .
Subcellular Localization
The subcellular localization of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid. Finally, esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid produces methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate .
Industrial Production Methods
Industrial production of methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphenyl)isoxazole-3-carboxaldehyde.
Reduction: Formation of 5-(4-aminophenyl)isoxazole-3-carboxylate.
Substitution: Formation of 5-(4-halophenyl)isoxazole-3-carboxylate.
相似化合物的比较
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-phenylisoxazole-3-carboxylate: Lacks the hydroxyl group, which may result in different chemical reactivity and biological activity.
5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the methyl ester.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromine atom, which may enhance its biological activity or alter its chemical properties.
These comparisons highlight the unique features of methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, such as its specific functional groups and their influence on its chemical and biological properties.
属性
IUPAC Name |
methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBPTJJWQRQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



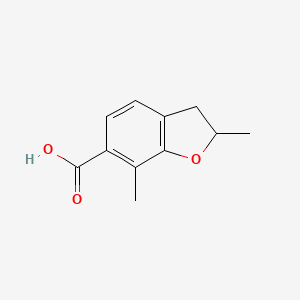
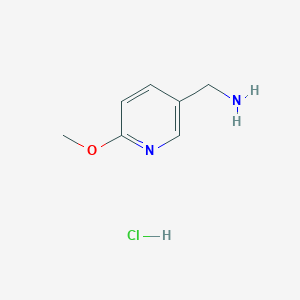

![{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride](/img/structure/B1418082.png)

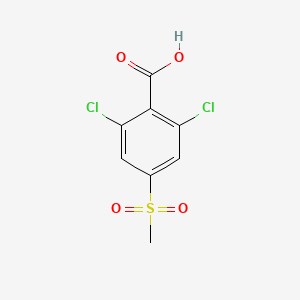
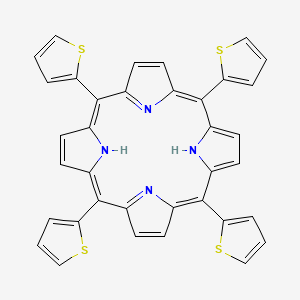

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
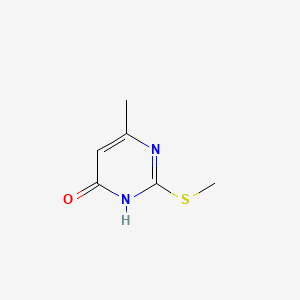


![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
